
The Genesis of Growth Hormone Releasing
Peptides: A Technical Chronicle

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: His-[D-2-ME-Trp]-Ala

Cat. No.: B1575575 Get Quote

A comprehensive guide for researchers, scientists, and drug development professionals

detailing the historical context, pivotal experiments, and signaling pathways related to the

discovery of Growth Hormone Releasing Peptides (GHRPs).

Introduction
The discovery of Growth Hormone Releasing Peptides (GHRPs) represents a significant

milestone in endocrinology, born from a quest to understand the regulation of growth hormone

(GH) secretion. This technical guide provides an in-depth historical account of their discovery,

from the early synthetic molecules to the identification of the endogenous ligand, ghrelin. It

details the key experimental protocols that were instrumental in their characterization and

elucidates the signaling pathways through which they exert their effects.

A Reverse Pharmacology Tale: From Synthetic
Peptides to an Endogenous Ligand
The journey to uncover the physiological regulators of GH secretion was a central theme of

neuroendocrinology in the latter half of the 20th century. While the existence of a Growth

Hormone-Releasing Hormone (GHRH) was hypothesized, its isolation proved challenging.

In the late 1970s and early 1980s, a pivotal shift occurred. Researchers Cyril Bowers and

Frank Momany, while working on synthetic analogs of Met-enkephalin, serendipitously

discovered that some of these small peptides possessed potent and specific GH-releasing
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activity. This marked the birth of the first Growth Hormone Releasing Peptides (GHRPs). These

synthetic molecules were unique in that they had no structural resemblance to the yet-to-be-

discovered GHRH.

A landmark publication in 1984 by Bowers and his team detailed the in vitro and in vivo activity

of a synthetic hexapeptide, GHRP-6 (His-D-Trp-Ala-Trp-D-Phe-Lys-NH2), which specifically

stimulated GH release[1]. This discovery was crucial as it demonstrated that GH secretion

could be stimulated through a pathway independent of the GHRH receptor. Subsequent

research led to the synthesis of other potent GHRPs, including GHRP-2 and Hexarelin[1].

The distinct mechanism of action of GHRPs, including their synergistic effect with GHRH in

stimulating GH release, led to the hypothesis of a novel, undiscovered endogenous ligand and

its corresponding receptor. This hypothesis was confirmed in 1996 with the cloning of the

Growth Hormone Secretagogue Receptor (GHS-R1a), a G-protein coupled receptor found in

the pituitary and hypothalamus.

The culmination of this "reverse pharmacology" approach came in 1999 when Masayasu

Kojima and Kenji Kangawa identified the natural endogenous ligand for the GHS-R from rat

stomach extracts[2][3][4]. This 28-amino acid peptide, named ghrelin, was found to have a

unique post-translational modification—an n-octanoylation on its third serine residue, which is

essential for its biological activity. The discovery of ghrelin not only validated the physiological

relevance of the GHS-R but also unveiled a new gut-brain axis in the regulation of GH

secretion and energy homeostasis.

Key Synthetic Growth Hormone Releasing Peptides
The pioneering synthetic GHRPs remain crucial tools for research and have been instrumental

in understanding the GHS-R pathway.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 14 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC5392015/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5392015/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4443295/
https://pubmed.ncbi.nlm.nih.gov/11306336/
https://pubmed.ncbi.nlm.nih.gov/23652386/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1575575?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Peptide Sequence
Molecular
Formula

Molecular
Weight (Da)

Key
Characteristic
s

GHRP-6

His-D-Trp-Ala-

Trp-D-Phe-Lys-

NH₂

C₄₆H₅₆N₁₂O₆ 873.01

The first potent

synthetic GHRP

discovered.

Known to cause

a significant

increase in

appetite.

GHRP-2

D-Ala-D-(β-Nal)-

Ala-Trp-D-Phe-

Lys-NH₂

C₄₅H₅₅N₉O₆ 817.9

More potent than

GHRP-6 in

stimulating GH

release with less

pronounced

effects on

appetite and

cortisol/prolactin.

Hexarelin

His-D-2-Me-Trp-

Ala-Trp-D-Phe-

Lys-NH₂

C₄₇H₅₈N₁₂O₆ 887.04

A highly potent

and stable

GHRP analog.

Also interacts

with the CD36

receptor,

mediating

cardioprotective

effects.

Quantitative Analysis of GHRP-Receptor
Interactions and In Vitro Activity
The following tables summarize key quantitative data for the interaction of various GHRPs and

ghrelin with the GHS-R1a and their efficacy in stimulating GH release in vitro.

Table 1: Binding Affinities of GHRPs and Ghrelin for the GHS-R1a
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Ligand Receptor Assay Type IC₅₀ (nM) Kᵢ (nM)
Reference(s
)

Ghrelin
Human GHS-

R1a

Competitive

Radioligand

Binding

3.1 -

GHRP-6
Human GHS-

R1a

Competitive

Radioligand

Binding

- 2.37

Hexarelin
Human GHS-

R1a

Competitive

Radioligand

Binding

- 1.34

MK-0677
Human GHS-

R1a

Competitive

Radioligand

Binding

0.3 -

Table 2: In Vitro GH-Releasing Activity of GHRPs

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 14 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1575575?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound Cell Type EC₅₀ (nM)

Maximum GH
Release (Fold
Increase vs.
Basal)

Reference(s)

GHRP-6
Rat Primary

Pituitary Cells
0.18 Not Specified

GHRP-2
Rat Primary

Pituitary Cells
~1 ~15

G-7039
Rat Primary

Pituitary Cells
0.18 Not Specified

G-7134
Rat Primary

Pituitary Cells
0.34 Not Specified

G-7203
Rat Primary

Pituitary Cells
0.43 Not Specified

G-7502
Rat Primary

Pituitary Cells
10.6 Not Specified

Experimental Protocols
Competitive Radioligand Binding Assay for GHS-R1a
This protocol is a generalized procedure for determining the binding affinity of a test compound

for the GHS-R1a.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) and the inhibitory

constant (Kᵢ) of an unlabeled ligand for the GHS-R1a.

Materials:

Cell membranes prepared from a cell line stably expressing GHS-R1a (e.g., HEK293 or

CHO cells).

Radiolabeled ligand (e.g., [¹²⁵I]-Ghrelin or a tritiated GHS-R1a agonist).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 14 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1575575?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Unlabeled test compounds (GHRPs).

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM EGTA, and 0.1%

BSA).

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

Glass fiber filters (e.g., Whatman GF/C).

Scintillation fluid.

Scintillation counter.

Procedure:

Membrane Preparation: Homogenize cells expressing GHS-R1a in a hypotonic buffer and

centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in binding

buffer. Determine the protein concentration of the membrane preparation.

Assay Setup: In a 96-well plate, add the following in triplicate:

Total Binding: Cell membranes, radiolabeled ligand, and binding buffer.

Non-specific Binding: Cell membranes, radiolabeled ligand, and a high concentration of an

unlabeled GHS-R1a ligand (e.g., 1 µM ghrelin).

Competition: Cell membranes, radiolabeled ligand, and increasing concentrations of the

unlabeled test compound.

Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to

reach equilibrium (e.g., 60-120 minutes).

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell

harvester to separate bound from free radioligand.

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound

radioligand.
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Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the

radioactivity using a scintillation counter.

Data Analysis:

Calculate specific binding by subtracting non-specific binding from total binding.

Plot the percentage of specific binding against the logarithm of the competitor

concentration.

Determine the IC₅₀ value using non-linear regression analysis.

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L]

is the concentration of the radiolabeled ligand and Kᴅ is its dissociation constant.

Preparation

Assay Data Analysis

Membrane Preparation
(GHS-R1a expressing cells)

Incubation to EquilibriumRadiolabeled Ligand

Unlabeled Test Compound

Rapid Filtration Washing Scintillation Counting IC₅₀ Determination Kᵢ Calculation

Click to download full resolution via product page

Workflow for a Competitive Radioligand Binding Assay.

In Vitro GH Release Assay from Primary Pituitary Cells
This protocol describes a method to assess the ability of GHRPs to stimulate GH secretion

from primary pituitary cells in culture.
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Objective: To quantify the amount of GH released from primary pituitary cells in response to

stimulation with GHRPs.

Materials:

Sprague-Dawley rats (for pituitary gland extraction).

Dulbecco's Modified Eagle's Medium (DMEM).

Fetal Bovine Serum (FBS).

Penicillin-Streptomycin solution.

Collagenase and DNase.

Test compounds (GHRPs, GHRH).

Somatostatin (as an inhibitor).

GH ELISA kit.

Procedure:

Pituitary Cell Isolation and Culture:

Aseptically remove the anterior pituitary glands from rats.

Mince the tissue and enzymatically digest it with collagenase and DNase to obtain a

single-cell suspension.

Plate the cells in 24-well plates in DMEM supplemented with FBS and antibiotics.

Culture the cells for 2-3 days to allow them to attach and recover.

GH Release Assay:

Wash the cells with serum-free DMEM.

Pre-incubate the cells in serum-free DMEM for 1-2 hours.
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Replace the medium with fresh serum-free DMEM containing the test compounds at

various concentrations (e.g., GHRPs, GHRH, or a combination). Include a vehicle control.

Incubate for a defined period (e.g., 1-4 hours) at 37°C in a humidified incubator with 5%

CO₂.

Sample Collection and Analysis:

Collect the supernatant from each well.

Measure the concentration of GH in the supernatant using a specific GH ELISA kit

according to the manufacturer's instructions.

Data Analysis:

Express the results as the amount of GH released (e.g., ng/mL) or as a percentage of the

basal release (vehicle control).

Generate dose-response curves and calculate the EC₅₀ values for each compound.
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Experimental Workflow for an In Vitro GH Release Assay.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 14 Tech Support

https://www.benchchem.com/product/b1575575?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1575575?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Signaling Pathways of GHRPs
GHRPs and ghrelin exert their primary effects on GH release by binding to the GHS-R1a on

somatotrophs in the anterior pituitary. This binding initiates a cascade of intracellular signaling

events.

The GHS-R1a is a G-protein coupled receptor that primarily couples to the Gαq/11 subunit.

Activation of Gαq/11 leads to the stimulation of phospholipase C (PLC), which in turn

hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol

1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

IP₃ diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum,

triggering the release of stored intracellular calcium (Ca²⁺). The increase in intracellular Ca²⁺

concentration is a key signal for the fusion of GH-containing secretory granules with the plasma

membrane and the subsequent exocytosis of GH.

DAG, in conjunction with the elevated intracellular Ca²⁺, activates protein kinase C (PKC).

Activated PKC can phosphorylate various intracellular proteins, further contributing to the

signaling cascade that leads to GH secretion.

Additionally, there is evidence for crosstalk between the GHS-R1a and GHRH receptor

signaling pathways. GHRPs can potentiate GHRH-induced cyclic AMP (cAMP) production,

leading to the synergistic effect on GH release observed when both secretagogues are

administered together.
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GHS-R1a Signaling Pathway Leading to GH Secretion.
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Conclusion
The discovery of GHRPs is a compelling example of how synthetic chemistry can drive

physiological discovery. From the initial unexpected findings with enkephalin analogs to the

eventual isolation of ghrelin, the field has provided profound insights into the intricate regulation

of growth hormone secretion and energy metabolism. The detailed experimental protocols and

understanding of the signaling pathways outlined in this guide serve as a foundation for

ongoing research and the development of novel therapeutics targeting the GHS-R1a. The

journey of GHRPs underscores the importance of curiosity-driven research and the often-

unpredictable path to significant scientific breakthroughs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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